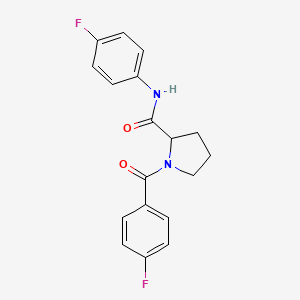![molecular formula C19H23N5 B6009816 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and physiological effects:
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the inhibition of angiogenesis. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.
实验室实验的优点和局限性
One advantage of using 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, including the development of more potent analogs, the investigation of its potential use in combination therapy, and the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine and its potential side effects.
In conclusion, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, also known as 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine, is a promising compound with potential use in the treatment of various diseases. Its potent anti-cancer activity and neuroprotective effects make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 3,5-dimethylpyrazole with 2-chloro-4,6-diphenylpyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained after purification through column chromatography.
科学研究应用
3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Research has shown that 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
3,5-dimethyl-7-(4-methylpiperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)15(2)18(21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXRRVQTWVNCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009750.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![1-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-azepanecarboxamide](/img/structure/B6009794.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![methyl N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}glycinate](/img/structure/B6009827.png)